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Crystallographic Evidence and Binding Mode

The following table summarizes the key structural data that elucidates how NFLP binds to PYCRI1.

PDB . Co-crystallized o o
Resolution . Key Structural Findings on NFLP Binding
ID Ligands
6XP0O 1.95A NFLP Binding induces a unique 1 A shift of an active site a-helix
[1] and side chain rotations, enabling additional hydrogen
bonds not seen with other proline analogs [2].
8VRE 1.83A NFLP, NADH Structure confirms binding in the P5C/proline substrate
[3] pocket while the coenzyme NADH is bound, illustrating the

complex in a near-physiological state [3].

NFLP functions by competitively inhibiting the binding of the native substrate, A1-pyrroline-5-carboxylate
(P5C) [2]. It occupies the P5C/proline substrate pocket, which is located at a dimer interface of the enzyme
[2]. The binding is characterized by conformational changes in the PYCR1 active site that are unique to
NFLP, primarily to accommodate the formyl group. This allows the inhibitor to form specific hydrogen

bonds that contribute to its potency [2].
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Experimental Protocols for Key Studies

The crystallographic data was generated through standard structural biology techniques. Below is a summary

of the core methodologies used in the studies cited.

Study Protein Crystallization & Data . .
T . . Ligand Validation

Objective Production Collection

Initial Human PYCRL1 Protein was co-crystallized Electron density for NFLP was

discovery of was expressed with NFLP. X-ray diffraction unambiguous, allowing

NFLP as a in E. coli and data were collected at modeling at full occupancy in all

PYCR1 purified. synchrotron beamlines (e.g., enzyme chains. Inhibition

inhibitor [2] APS 24-ID-E) [1] [2]. constant ((K_i)) was determined

via enzyme kinetics [2].

Fragment- Not the primary Co-crystallization was used Binding was assessed by the

based focus for NFLP to form protein-ligand presence of clear electron

screening and  structures. complexes. Data were density for the fragment. Hits

validation [4] collected at synchrotron were validated with kinetic
beamlines (Advanced Photon  assays to determine affinity
Source) [4]. parameters (IC50) [4].

Biological Context of PYCR1 Inhibition

To understand the significance of NFLP, it's helpful to see where its target, PYCR1, functions in human
metabolism. The following diagram illustrates the proline cycle, a key pathway in cancer biology that

involves PYCRI1.
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PYCRI1 is consistently upregulated in many cancers and is a potential therapeutic target. Inhibitors like

NFLP provide valuable chemical tools to study this pathway [2] [5].

Quantitative Comparison of PYCRI1 Inhibitors

NFLP was among the first and most potent inhibitors identified from a screen of proline analogs. The table

below compares its inhibitory strength with other early compounds.

Inhibition
Inhibitor Constant (Ki, Binding Site Notes
HM)
N-Formyl-L-proline (NFLP) 100 uM [2] P5C/Substrate Most potent proline analog
Pocket from initial screen; competitive
with P5C [2].
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Inhibitor

L-Thiazolidine-2-carboxylate

(L-T2C)

L-Thiazolidine-4-carboxylate
(L-T4C)

Cyclopentanecarboxylate
(CPC)

L-Tetrahydro-2-furoic acid
(THFA)

(S)-Tetrahydro-2H-pyran-2-
carboxylic acid

Inhibition

Constant (Ki,

HM)

438 uM [2]

598 UM [2]

1193 uM [2]

2249 pM [2]

70 uM [3]

Binding Site

P5C/Substrate

Pocket

P5C/Substrate
Pocket

P5C/Substrate
Pocket

P5C/Substrate
Pocket

P5C/Substrate
Pocket

Notes

Competitive with P5C [2].

Competitive with P5C [2].

Competitive with P5C [2].

Competitive with P5C [2].

A more recent fragment
inhibitor with higher affinity and
specificity than NFLP [3].

Subsequent research has identified even more potent inhibitors, such as (S)-tetrahydro-2H-pyran-2-

carboxylic acid, demonstrating the ongoing development of PYCRI1-targeted compounds [3]. Newer

strategies are also exploring fragments that block both the substrate and coenzyme sites for higher affinity

and specificity [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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